Cas no 2248305-31-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate
- 2248305-31-7
- EN300-6516008
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- Inchi: 1S/C17H17NO5/c19-14-12-4-1-2-5-13(12)15(20)18(14)23-16(21)11-6-9-22-17(10-11)7-3-8-17/h1-2,4-5,11H,3,6-10H2
- InChI Key: VGJHKBMXMGYLAW-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC21CCC2
Computed Properties
- Exact Mass: 315.11067264g/mol
- Monoisotopic Mass: 315.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516008-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate |
2248305-31-7 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate (CAS No. 2248305-31-7) and Its Emerging Applications in Chemical Biology
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate, identified by its CAS number 2248305-31-7, represents a fascinating molecular entity that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This spirocyclic oxo derivative exhibits a unique structural framework characterized by an isoindole core linked to a spirocyclic oxaspiro[3.5]nonane scaffold, which endows it with distinct physicochemical properties and potential biological activities. The presence of multiple heterocyclic and oxygen-containing functional groups within its structure suggests a high degree of molecular complexity, making it a promising candidate for further investigation in drug discovery and molecular recognition.
Recent advancements in the field of medicinal chemistry have highlighted the importance of spirocyclic compounds due to their rigid three-dimensional structures, which can enhance binding affinity and selectivity towards biological targets. The 1,3-dioxo moiety in this compound serves as a key pharmacophoric element, contributing to its potential interactions with biological macromolecules. Additionally, the spirocyclic oxaspiro[3.5]nonane ring system introduces conformational rigidity, which may facilitate precise alignment with target receptors in biological systems. These structural features have prompted researchers to explore its utility in developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. In particular, studies have suggested that the isoindole scaffold may interact with active sites of enzymes involved in metabolic pathways, offering a basis for designing inhibitors or activators with therapeutic relevance. For instance, preliminary computational studies have indicated that derivatives of this compound could exhibit inhibitory effects on certain kinases or proteases, which are implicated in various diseases, including cancer and inflammatory disorders. These findings align with the broader trend in drug discovery towards targeting enzyme-mediated pathways.
The 5-oxaspiro[3.5]nonane component of the molecule further contributes to its structural diversity and functional potential. Spirocyclic ethers are known for their stability and ability to engage in multiple non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. This structural motif has been explored in several high-throughput screening campaigns as a scaffold for identifying bioactive molecules. The incorporation of an oxygen atom at the 5-position enhances the compound's ability to form hydrogen bonds, thereby increasing its binding affinity to protein targets.
Another area of interest is the compound's potential role in molecular imaging and diagnostics. The unique structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate make it a candidate for developing probes that can be used in fluorescence-based assays or other imaging techniques. Researchers have hypothesized that modifications to the isoindole or spirocyclic portions of the molecule could yield derivatives with enhanced fluorescence properties or affinity for specific biomarkers. Such probes could be instrumental in early disease detection and monitoring treatment responses.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. Traditional synthetic approaches involving multi-step organic transformations have been employed to construct the spirocyclic core and introduce the necessary functional groups. Recent innovations in synthetic methodology have enabled more efficient routes to complex heterocycles, including spirocyclic systems. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in achieving high yields and enantiopurity.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxaspiro[3.5]nonane-8-carboxylate (CAS No. 2248305-31-7) is a structurally sophisticated molecule with significant potential in chemical biology and drug discovery. Its unique combination of pharmacophoric elements—such as the 1,3-dioxo group, isoindole core, and spirocyclic oxaspiro[3.5]nonane scaffold—makes it an attractive candidate for further exploration as a therapeutic agent or diagnostic probe. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing innovative treatments for human diseases.
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